An In-Depth Technical Guide to 2-(Trifluoromethyl)benzonitrile (CAS No. 447-60-9)
An In-Depth Technical Guide to 2-(Trifluoromethyl)benzonitrile (CAS No. 447-60-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzonitrile, also known as 2-cyanobenzotrifluoride, is a crucial fluorinated building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a highly electron-withdrawing trifluoromethyl (-CF3) group and a versatile nitrile (-CN) function on an aromatic ring, makes it a valuable intermediate in the creation of complex molecules.[2][3] The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6][7] This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)benzonitrile, covering its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)benzonitrile
| Property | Value | Source |
| CAS Number | 447-60-9 | [1][8] |
| Molecular Formula | C₈H₄F₃N | [1][8][9] |
| Molecular Weight | 171.12 g/mol | [1][8][9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Melting Point | 7.5 - 18 °C | [9][11] |
| Boiling Point | 205.0 °C at 760 mmHg; 95-96 °C at 20 Torr | [9][11] |
| Density | ~1.3 g/cm³ | [9][11] |
| Flash Point | 90.0 °C | [9] |
| LogP | 2.63 | [9] |
Spectroscopic Characterization
Confirming the identity and purity of 2-(Trifluoromethyl)benzonitrile is typically achieved through a combination of spectroscopic methods.[12]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-7.9 ppm) corresponding to the four protons on the benzene ring.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon (typically δ 115-120 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling, typically around δ 120-130 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the -CF3 group.
-
IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹. Other significant peaks will be present in the aromatic C-H and C=C stretching regions, as well as strong C-F stretching bands.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 171, corresponding to the molecular weight of the compound.[1]
Synthesis and Manufacturing
The synthesis of 2-(Trifluoromethyl)benzonitrile can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. A prevalent laboratory and industrial method is the cyanation of an ortho-substituted benzotrifluoride.
Key Synthetic Pathway: Cyanation of 2-Bromobenzotrifluoride
A common and effective method for synthesizing 2-(Trifluoromethyl)benzonitrile is the palladium-catalyzed cyanation of 2-bromobenzotrifluoride using a cyanide source like zinc cyanide (Zn(CN)₂).[14]
Caption: Palladium-catalyzed cyanation of 2-bromobenzotrifluoride.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used to facilitate the oxidative addition of the aryl bromide.[14]
-
Ligand: A bulky phosphine ligand, such as XantPhos, is crucial. It stabilizes the palladium catalyst, prevents its decomposition, and promotes the reductive elimination step that forms the final product.
-
Cyanide Source: Zinc cyanide is often preferred over more acutely toxic alkali metal cyanides due to its lower toxicity and higher stability.[14]
-
Solvent and Temperature: A high-boiling polar aprotic solvent like dimethylacetamide (DMAc) is used to ensure all reactants remain in solution and to allow the reaction to proceed at an elevated temperature (e.g., 85°C) for a reasonable reaction rate.[14]
Key Reactions and Chemical Reactivity
The reactivity of 2-(Trifluoromethyl)benzonitrile is dominated by the chemistry of the nitrile group and influenced by the strong electron-withdrawing nature of the ortho-trifluoromethyl group.
Transformations of the Nitrile Group
The nitrile functional group is a versatile handle for further chemical modifications.
Caption: Key transformations of the nitrile group in 2-(Trifluoromethyl)benzonitrile.
-
Hydrolysis to Amide and Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often under controlled acidic conditions, yields 2-(trifluoromethyl)benzamide.[15] More vigorous conditions, such as heating with aqueous sodium hydroxide, lead to complete hydrolysis to form 2-(trifluoromethyl)benzoic acid.[15]
-
Reduction to Amine: The nitrile group can be reduced to a primary amine, 2-(trifluoromethyl)benzylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel as a catalyst).
Applications in Medicinal Chemistry and Drug Development
The 2-(trifluoromethyl)phenyl moiety is a privileged structure in drug design. Its incorporation can significantly enhance a molecule's pharmacological profile.[16] The trifluoromethyl group increases lipophilicity, which can improve cell membrane permeability.[2][5] It is also highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life in the body.[5]
2-(Trifluoromethyl)benzonitrile serves as a key starting material or intermediate for a variety of biologically active compounds, including those targeting:
-
Oncology: As a precursor for kinase inhibitors and agents that interfere with cancer cell signaling pathways.[3][17]
-
Central Nervous System (CNS) Disorders: Used in the synthesis of molecules targeting receptors and enzymes in the brain.[3]
-
Anti-inflammatory Agents: As a building block for FAAH (Fatty Acid Amide Hydrolase) inhibitors and other anti-inflammatory drugs.
-
Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been explored for developing novel antiviral and antimicrobial compounds.[17]
Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile
This protocol describes a representative palladium-catalyzed cyanation reaction.
Objective: To synthesize 2-(Trifluoromethyl)benzonitrile from 2-bromobenzotrifluoride.
Materials:
-
2-Bromobenzotrifluoride
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XantPhos (0.02 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent decomposition.
-
Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous DMAc, followed by 2-bromobenzotrifluoride (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble zinc salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Rationale: Washing removes the high-boiling DMAc solvent and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purify by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 2-(Trifluoromethyl)benzonitrile as a clear, colorless to pale yellow liquid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, and compare the data with literature values.
Safety and Handling
2-(Trifluoromethyl)benzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.[18]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1][19][20] Causes skin and serious eye irritation.[19][20] May cause respiratory irritation.[19][20] Contact with acids can liberate very toxic hydrogen cyanide gas.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20][21] All manipulations should be performed in a well-ventilated chemical fume hood.[21]
-
Handling: Avoid all personal contact, including inhalation.[18][20] Prevent concentration in hollows and sumps.[18][20]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(Trifluoromethyl)benzonitrile is a synthetically versatile and commercially important building block. Its value is rooted in the unique properties conferred by the trifluoromethyl group, which are highly sought after in the design of modern pharmaceuticals and agrochemicals.[2][10] A solid understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage this powerful intermediate in their discovery and development programs. As the demand for more effective and metabolically robust drugs continues to grow, the importance of key fluorinated intermediates like 2-(Trifluoromethyl)benzonitrile is set to increase.
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